7-Deoxypactamycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Deoxypactamycin is a natural product that belongs to the pactamycin family of antibiotics. It was first isolated from Streptomyces pactum in 1986 and has since been the subject of extensive research due to its potential therapeutic applications.

Scientific Research Applications

Effects of Composite Antimicrobial Peptides in Piglets

A study by Xiao et al. (2013) examined the effects of composite antimicrobial peptides (CAP) on intestinal injury in piglets challenged with deoxynivalenol (DON). The study found that CAP improved intestinal morphology and promoted intestinal epithelial cell proliferation and protein synthesis, indicating that CAP could repair intestinal injury induced by DON (Xiao et al., 2013).

Validamycin's Impact on Diaphorina Citri

Yu et al. (2020) conducted a comparative transcriptome analysis to understand the molecular changes in Diaphorina citri after exposure to validamycin. The study identified differentially expressed genes (DEGs) that were mainly involved in “small molecule process”, “structural molecule activity” and “transition metal ion binding”. RNA interference of specific genes significantly affected D. citri molting, suggesting potential RNA interference targets for pest control (Yu et al., 2020).

Mammalian TOR: A Homeostatic ATP Sensor

Research by Dennis et al. (2001) demonstrated that the mammalian Target of Rapamycin (mTOR) pathway is influenced by the intracellular concentration of ATP, independent of the abundance of amino acids, establishing mTOR as an ATP sensor (Dennis et al., 2001).

Novel Pactamycin Analogs in HNSCC Cells

A study by Guha et al. (2015) characterized the effects of two novel biosynthetically engineered analogs of pactamycin in head and neck squamous cell carcinoma (HNSCC) cell lines. The study found that these analogs induce senescence and inhibit proliferation of HNSCC cells via accumulation in S-phase through the possible contribution of p53 (Guha et al., 2015).

Combined mTOR and Autophagy Inhibitors in Mammary Tumours

Research by Seront et al. (2013) explored the potential of combining mTOR and autophagy inhibitors to treat mammary tumors. The study found that rapamycin significantly contributes to tumor growth inhibition and normalization of the tumor vasculature through potent antiangiogenic effects (Seront et al., 2013).

properties

CAS RN |

104820-96-4 |

|---|---|

Product Name |

7-Deoxypactamycin |

Molecular Formula |

C28H38N4O7 |

Molecular Weight |

542.6 g/mol |

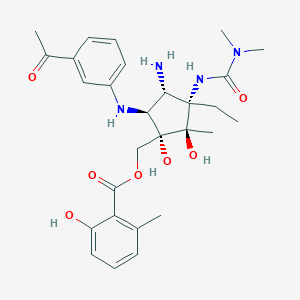

IUPAC Name |

[(1S,2R,3S,4S,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-3-ethyl-1,2-dihydroxy-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate |

InChI |

InChI=1S/C28H38N4O7/c1-7-27(31-25(36)32(5)6)22(29)23(30-19-12-9-11-18(14-19)17(3)33)28(38,26(27,4)37)15-39-24(35)21-16(2)10-8-13-20(21)34/h8-14,22-23,30,34,37-38H,7,15,29H2,1-6H3,(H,31,36)/t22-,23-,26+,27-,28+/m0/s1 |

InChI Key |

ZDHIGMAZJWYGPX-YONDKBSQSA-N |

Isomeric SMILES |

CC[C@@]1([C@H]([C@@H]([C@@]([C@]1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

SMILES |

CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

Canonical SMILES |

CCC1(C(C(C(C1(C)O)(COC(=O)C2=C(C=CC=C2O)C)O)NC3=CC=CC(=C3)C(=O)C)N)NC(=O)N(C)C |

Other CAS RN |

104820-96-4 |

synonyms |

7-deoxypactamycin cranomycin PD 113618 PD-113618 |

Origin of Product |

United States |

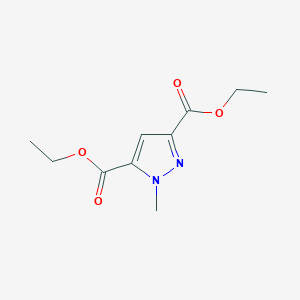

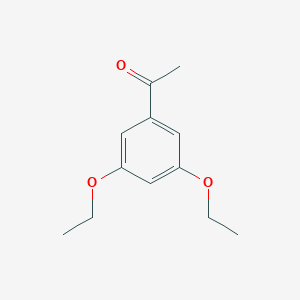

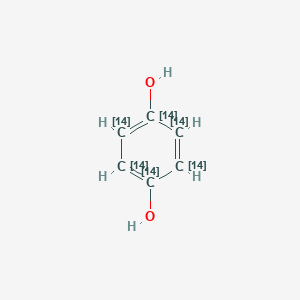

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

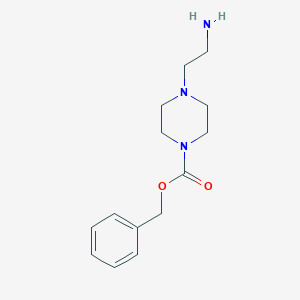

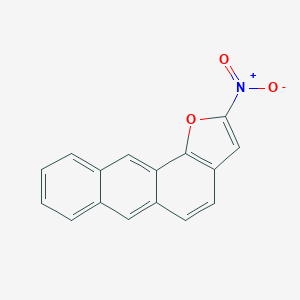

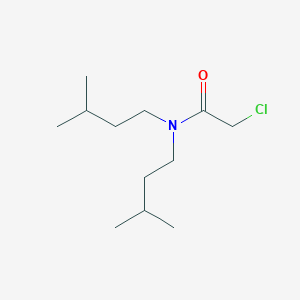

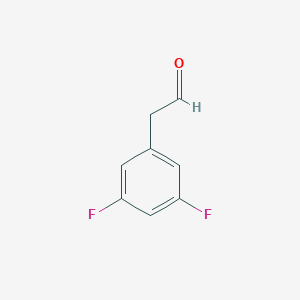

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B9519.png)

![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)

![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)